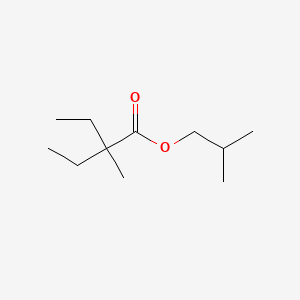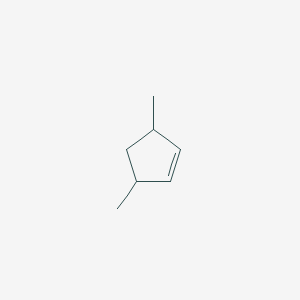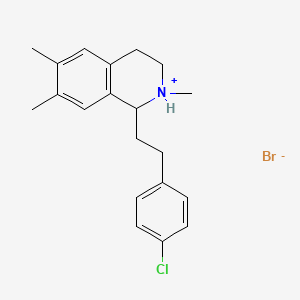
2-Methylpropyl 2-ethyl-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2-ethyl-2-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries. This compound is characterized by its unique structure, which includes a 2-methylpropyl group and a 2-ethyl-2-methylbutanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-ethyl-2-methylbutanoate typically involves the esterification reaction between 2-ethyl-2-methylbutanoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-ethyl-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-ethyl-2-methylbutanoic acid and 2-methylpropanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-ethyl-2-methylbutanoic acid and 2-methylpropanol.
Reduction: 2-ethyl-2-methylbutanol and 2-methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Methylpropyl 2-ethyl-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-ethyl-2-methylbutanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering the local concentration of these compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl 2-methylbutanoate: Similar structure but lacks the ethyl group.
2-Methylpropyl 2-methylpropanoate: Similar structure but with a different acid component.
2-Methylpropyl 2-methyl-2-butenoate: Similar structure but with a double bond in the acid component.
Uniqueness
2-Methylpropyl 2-ethyl-2-methylbutanoate is unique due to its specific combination of the 2-methylpropyl and 2-ethyl-2-methylbutanoate groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
96723-99-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-methylpropyl 2-ethyl-2-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-6-11(5,7-2)10(12)13-8-9(3)4/h9H,6-8H2,1-5H3 |
InChI Key |
TVNMPNXDTXVZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)

![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)



